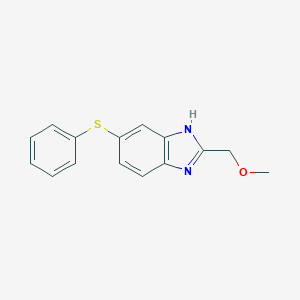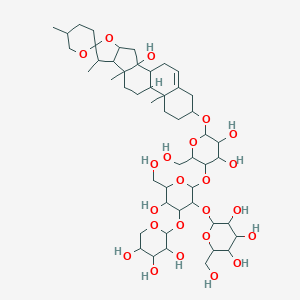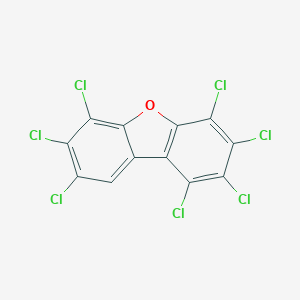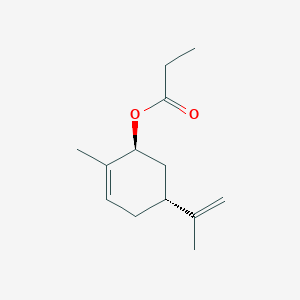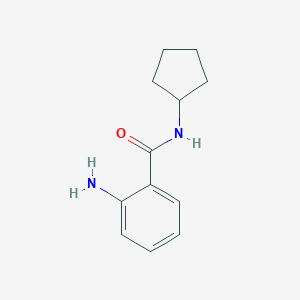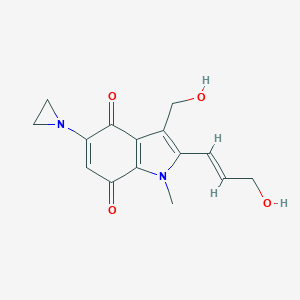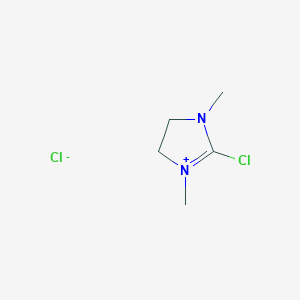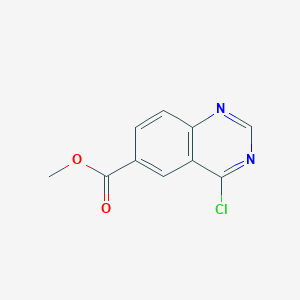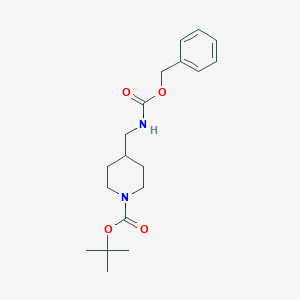
1-N-Boc-4-(N-cbz-aminomethyl)piperidine
Vue d'ensemble
Description
1-N-Boc-4-(N-cbz-aminomethyl)piperidine is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions. The compound is significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine typically involves the protection of piperidine derivatives The process begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamineThe reactions are generally carried out under mild conditions to prevent the decomposition of the protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reactions are optimized for scalability, often involving the use of catalysts and solvents that can be easily recycled .
Analyse Des Réactions Chimiques
Types of Reactions: 1-N-Boc-4-(N-cbz-aminomethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Cbz groups can be selectively removed under acidic or hydrogenation conditions, respectively, to yield free amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.
Amidation: The compound can be used in amidation reactions to form amide bonds, which are crucial in peptide synthesis
Common Reagents and Conditions:
Boc Removal: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cbz Removal: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed to remove the Cbz group.
Amidation: Reagents like carbodiimides (e.g., EDC, DCC) are used for amidation reactions
Major Products: The major products formed from these reactions include free amines, amides, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-N-Boc-4-(N-cbz-aminomethyl)piperidine is widely used in scientific research, particularly in:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, where selective protection and deprotection of amine groups are required.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to form stable amide bonds .
Mécanisme D'action
The mechanism of action of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amine functionalities from unwanted reactions, allowing for selective transformations. The removal of these groups under specific conditions releases the free amine, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
- 1-N-Boc-4-(aminomethyl)piperidine
- 1-N-Cbz-4-(aminomethyl)piperidine
- 1-N-Fmoc-4-(aminomethyl)piperidine
Uniqueness: 1-N-Boc-4-(N-cbz-aminomethyl)piperidine is unique due to the presence of both Boc and Cbz protecting groups, which offer orthogonal protection strategies. This allows for greater flexibility in multi-step synthetic routes, making it a valuable compound in complex organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-15(10-12-21)13-20-17(22)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZQQDQPDWNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472937 | |
| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155456-33-0 | |
| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
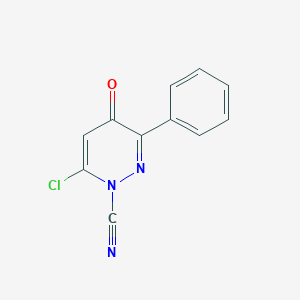
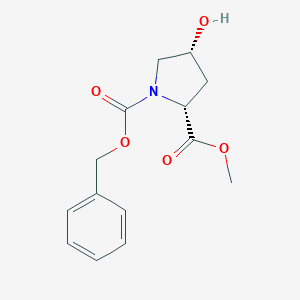
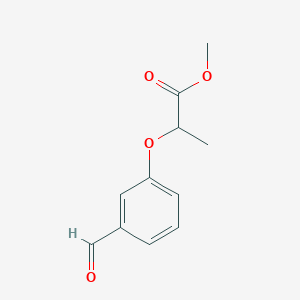
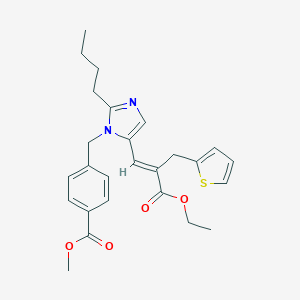
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
